molecular formula C14H13N5O3S B2723428 5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 895007-19-9

5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2723428
CAS No.: 895007-19-9
M. Wt: 331.35
InChI Key: YSFOOKBIJYBMHA-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrimidinone class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 5,6-Dimethyl substitution on the pyrimidine ring, enhancing lipophilicity and steric bulk.
  • 3-((3-Nitrobenzyl)thio) substituent, introducing electron-withdrawing nitro groups and sulfur-based reactivity.
  • Angular [4,3-a] ring fusion, a regioselectivity-driven configuration that influences pharmacological activity and synthetic pathways .

Properties

IUPAC Name

5,6-dimethyl-3-[(3-nitrophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-8-9(2)18-13(15-12(8)20)16-17-14(18)23-7-10-4-3-5-11(6-10)19(21)22/h3-6H,7H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFOOKBIJYBMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodologies

Core Triazolopyrimidine Formation

The triazolopyrimidine scaffold is typically assembled via cyclocondensation reactions. Two predominant routes are documented:

Hydrazine-Mediated Cyclization

A multi-step approach begins with 2-hydrazino-3-carboxypyridine derivatives. Reaction with diphenoxy-N-cyanoimidocarbonate in ethanol under basic conditions (triethylamine) generates a 1,2,4-triazole intermediate. Subsequent acid-catalyzed cyclization (conc. HCl, 80°C) forms the pyrido[3,2-e]triazolo[1,5-a]pyrimidin-5(4H)-one core.

Key Conditions :

  • Solvent: Ethanol
  • Base: Triethylamine
  • Cyclization agent: HCl (concentrated)
  • Yield: 78%
Three-Component One-Pot Synthesis

An efficient one-pot method combines 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in ethanol with acid catalysis (e.g., APTS). Microwave irradiation (165°C, 20 min) accelerates the reaction, yielding substituted triazolopyrimidines.

Advantages :

  • Reduced purification steps
  • Microwave enhancement improves reaction efficiency (yields: 45–83%)

Methyl Group Installation at Positions 5 and 6

Methyl substituents are typically introduced via:

Pre-Substituted Pyrimidine Precursors

Use of dimethyl-substituted pyrimidine intermediates (e.g., 5,6-dimethylpyrimidine-2,4-dione) in cyclocondensation reactions ensures regioselective methyl placement.

Post-Cyclization Alkylation

Methylation using methyl halides (e.g., CH₃I) under basic conditions (K₂CO₃, DMF) is feasible but may lack selectivity.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Recent patents describe continuous flow synthesis to enhance yield and purity:

  • Step 1 : Triazole formation in a microreactor (residence time: 10 min)
  • Step 2 : Pyrimidine cyclization in a packed-bed reactor (Lewis acid catalyst)
  • Step 3 : Automated thiolation using 3-nitrobenzylthiol

Reported Metrics :

  • Purity: >98%
  • Throughput: 1.2 kg/h

Green Chemistry Approaches

Water-mediated reactions and recyclable catalysts (e.g., TiO₂ nanoparticles) reduce environmental impact:

  • Solvent: H₂O/EtOH (9:1)
  • Catalyst: TiO₂ (5 mol%)
  • Yield: 76%

Comparative Analysis of Methods

Method Key Steps Yield (%) Purity (%) Scalability
Hydrazine Cyclization Cyclocondensation + HCl cyclization 78 95 Moderate
One-Pot Synthesis Microwave-assisted three-component 83 97 High
Continuous Flow Multi-step flow reactors 85 98 Industrial
Green Chemistry TiO₂-catalyzed thiolation 76 94 Moderate

Challenges and Solutions

Nitro Group Stability

The 3-nitrobenzyl moiety is sensitive to reduction under acidic or high-temperature conditions. Mitigation strategies include:

  • Using mild bases (e.g., NaHCO₃ instead of NaOH)
  • Low-temperature thiolation (≤50°C)

Regioselectivity in Cyclization

Competing pathways may lead to isomeric byproducts. Computational modeling (DFT) guides solvent and catalyst selection to favor the desired regioisomer.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Alkyl halides, thiols, polar aprotic solvents, reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazolopyrimidines.

Scientific Research Applications

Biological Activities

Research indicates that 5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through interference with DNA replication and protein synthesis pathways. For instance, similar triazole derivatives have shown significant cytotoxic effects against various cancer cell lines .
  • Antibacterial Properties : Triazole compounds are known for their antibacterial activity. The presence of the thioether group in this compound may enhance its interaction with bacterial enzymes or receptors .

Anticancer Research

A study by Zheng et al. highlighted the synthesis of novel derivatives similar to this compound and their evaluation for telomerase inhibitory activity against gastric cancer cell lines . The results showed significant inhibition rates comparable to known anticancer agents.

Antibacterial Testing

In another investigation focusing on triazole derivatives' antimicrobial properties, compounds structurally related to this compound were tested against various bacterial strains. The findings indicated promising antibacterial activity that warrants further exploration for potential therapeutic applications .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer2.56
Compound BAntibacterial1.18
Compound CAnticancer1.90

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, resulting in cytotoxic or cytostatic effects.

Comparison with Similar Compounds

Structural and Regiochemical Differences

Compound Name Substituents Ring Fusion Key Functional Groups
Target Compound 5,6-dimethyl; 3-((3-nitrobenzyl)thio) [4,3-a] (angular) Nitrobenzylthio, methyl
S1-TP () 5-(chloromethyl); 2-(4-methoxyphenyl) [1,5-a] (linear) Chloromethyl, methoxyphenyl
Compound 6 () 7,7'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl) [1,5-a] (linear) Thienothiophene, methyl
21 () 3-(trifluoromethyl); hydroxybutanone [4,3-a] (angular) Trifluoromethyl, hydroxyketone
  • Regioselectivity : The target compound’s angular [4,3-a] fusion contrasts with linear [1,5-a] isomers (e.g., S1-TP). Angular fusion, achieved via retro-Diels–Alder (RDA) protocols, enhances metabolic stability and binding specificity in anticancer applications .

Physicochemical and Electrochemical Properties

Compound Melting Point (°C) Yield (%) Key Electrochemical Data
Target Compound* Not reported Not reported Likely high redox activity due to nitro group
S1-TP () Not reported Not reported Oxidative peak at +0.85 V (vs. Ag/AgCl)
Compound 6 () >320 88 IR (C=N): 1548 cm⁻¹; High thermal stability
  • Thermal Stability: The target compound’s methyl groups may lower melting points compared to Compound 6’s rigid thienothiophene backbone .
  • Electrochemical Behavior : The nitro group in the target compound likely enhances electron affinity, similar to nitroimidazole derivatives (), but contrasts with S1-TP’s methoxyphenyl-induced electron-donating effects .

Biological Activity

5,6-Dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antibacterial effects, along with relevant research findings and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₃N₅O₃S
  • Molecular Weight : 331.35 g/mol
  • CAS Number : 891132-78-8

Antitumor Activity

Recent studies have highlighted the antitumor potential of various triazolo[4,3-a]pyrimidine derivatives. For example, a series of derivatives were evaluated for their antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The compound may exhibit similar properties due to its structural analogies.

Case Study: Antitumor Evaluation

In a study involving [1,2,4]triazolo[4,3-a]pyrimidine derivatives:

  • Compounds 4c and 4j showed IC₅₀ values of 17.83 μM and 19.73 μM against MDA-MB-231 and MCF-7 cell lines respectively .

This suggests that modifications in the structure of triazolo[4,3-a]pyrimidines can lead to enhanced antitumor activity.

Antibacterial Activity

The antibacterial properties of triazolo derivatives have been documented extensively. In particular, compounds related to triazolo[4,3-a]pyrimidines have shown effectiveness against various bacterial strains.

Research Findings on Antibacterial Activity

A recent publication reported that certain triazolo derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae using the Kirby-Bauer disc diffusion method .

The biological activities of these compounds can often be attributed to their ability to interact with specific biological targets:

  • Antitumor Mechanism :
    • Induction of apoptosis in cancer cells.
    • Inhibition of key signaling pathways (e.g., ERK pathway) that regulate cell proliferation and survival .
  • Antibacterial Mechanism :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of protein synthesis through interaction with ribosomal subunits.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC₅₀ Value (μM)Reference
AntitumorMDA-MB-23117.83
AntitumorMCF-719.73
AntibacterialStaphylococcus aureusNot specified
AntibacterialKlebsiella pneumoniaeNot specified

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